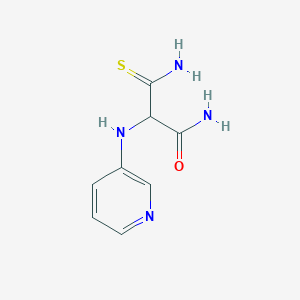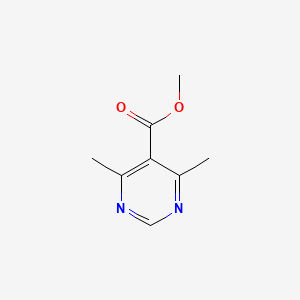
4,6-Dimetilpirimidin-5-carboxilato de metilo
Descripción general
Descripción
“Methyl 4,6-dimethylpyrimidine-5-carboxylate” is a heterocyclic organic compound . It has a molecular weight of 166.177200 g/mol and a molecular formula of C8H10N2O2 . The IUPAC name for this compound is "methyl 4,6-dimethylpyrimidine-5-carboxylate" .
Molecular Structure Analysis
The canonical SMILES structure for this compound isCC1=C(C(=NC=N1)C)C(=O)OC . The InChI Key is XBSPXEYSNDFEIA-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“Methyl 4,6-dimethylpyrimidine-5-carboxylate” has a boiling point of 244.995ºC at 760 mmHg and a flash point of 101.97ºC . The density of this compound is 1.136g/cm³ . It has 4 H-Bond acceptors and 0 H-Bond donors .Aplicaciones Científicas De Investigación
Agentes neuroprotectores
4,6-Dimetilpirimidin-5-carboxilato de metilo: los derivados se han sintetizado y evaluado por sus propiedades neuroprotectoras. Estos compuestos son tratamientos potenciales para enfermedades neurodegenerativas, accidente cerebrovascular isquémico y lesión cerebral traumática. Funcionan restaurando la función y estructura neuronal, previniendo o ralentizando así la progresión de la enfermedad .
Agentes antineuroinflamatorios
Los mismos derivados también exhiben propiedades antineuroinflamatorias. Han demostrado ser prometedores para inhibir la producción de óxido nítrico (NO) y factor de necrosis tumoral-α (TNF-α) en células de microglía humanas estimuladas con LPS, que son factores clave en la neuroinflamación .
Actividad antiviral
La pirimidina y sus derivados, incluido This compound, han demostrado poseer actividades antivirales. Se pueden usar en la síntesis de compuestos que inhiben la replicación de virus, ofreciendo una vía para desarrollar nuevos fármacos antivirales .
Actividad anticancerígena
Estos compuestos también se han explorado por sus actividades anticancerígenas. Pueden inhibir el crecimiento de células cancerosas interfiriendo con la replicación del ADN u otros procesos celulares críticos para la supervivencia de las células cancerosas .
Propiedades antioxidantes
Las propiedades antioxidantes de los derivados de pirimidina los hacen adecuados para la investigación de enfermedades causadas por el estrés oxidativo. Pueden neutralizar los radicales libres, protegiendo así las células del daño .
Actividad antimicrobiana
Los derivados de pirimidina se han utilizado por su actividad antimicrobiana, que incluye luchar contra una gama de bacterias y hongos. Esto los hace valiosos en el desarrollo de nuevos antibióticos .
Química orgánica sintética
En química orgánica sintética, This compound se utiliza como bloque de construcción para la construcción de moléculas complejas. Es particularmente útil en la síntesis de sistemas bicíclicos [6 + 6] como pirimidino[4,5-d]pirimidinas y pirimidino[5,4-d]pirimidinas, que tienen importantes aplicaciones médicas y farmacéuticas .
Química medicinal
Finalmente, en química medicinal, este compuesto es un precursor en la síntesis de varias moléculas biológicamente activas. Su versatilidad permite la creación de compuestos con potenciales efectos terapéuticos en una amplia gama de enfermedades .
Mecanismo De Acción
The mechanism of action of Methyl 4,6-dimethylpyrimidine-5-carboxylate is not yet fully understood. However, it is believed that the compound binds to specific receptor sites on the surface of cells, and that this binding triggers a cascade of biochemical reactions that ultimately lead to the desired effect.
Biochemical and Physiological Effects
Methyl 4,6-dimethylpyrimidine-5-carboxylate has been found to have a variety of biochemical and physiological effects. In drug delivery, it has been shown to increase the bioavailability of therapeutic agents, as well as to reduce the toxicity of these agents. In gene therapy, it has been found to increase the efficiency of gene transfer into cells. In cancer research, it has been found to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4,6-dimethylpyrimidine-5-carboxylate has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is available in a variety of forms, including solutions and powders. It is also relatively stable, and can be stored for extended periods of time. However, there are a few limitations to be aware of. For example, the compound is not water soluble, and must be dissolved in a polar solvent before use. Additionally, the compound is not very soluble in organic solvents, and must be heated to high temperatures to achieve the desired solubility.
Direcciones Futuras
The potential future directions for Methyl 4,6-dimethylpyrimidine-5-carboxylate are numerous. In drug delivery, further research is needed to optimize the compound’s ability to deliver therapeutic agents to specific target sites. In gene therapy, further research is needed to develop more efficient and effective delivery systems. In cancer research, further research is needed to identify new molecular targets and develop novel therapeutic strategies. Additionally, further research is needed to explore the potential of Methyl 4,6-dimethylpyrimidine-5-carboxylate in other areas, such as biotechnology and nanotechnology.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4,6-dimethylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(8(11)12-3)6(2)10-4-9-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSPXEYSNDFEIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652414 | |
| Record name | Methyl 4,6-dimethylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
832090-44-5 | |
| Record name | Methyl 4,6-dimethylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

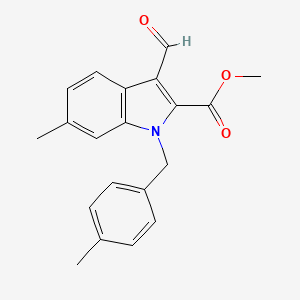
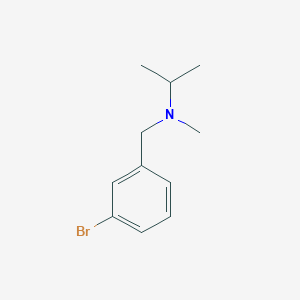
![1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1387271.png)
![1-[(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1387272.png)
![4-[({[5-(3-Fluorophenyl)-2-thienyl]sulfonyl}amino)methyl]benzoic acid](/img/structure/B1387273.png)
![1-[(3-Nitropyridin-2-yl)carbonyl]proline](/img/structure/B1387276.png)
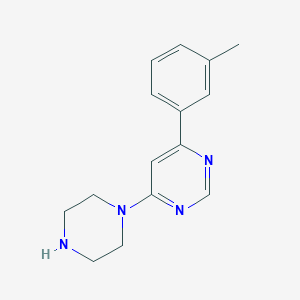

![3-[6-(2-Methoxyphenoxy)pyrimidin-4-yl]benzoic acid](/img/structure/B1387281.png)
![3-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387282.png)
![3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylpropanoic acid](/img/structure/B1387284.png)
![3-[6-(3-Methoxyphenoxy)pyrimidin-4-yl]benzoic acid](/img/structure/B1387285.png)
![{4-[3-(Pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine](/img/structure/B1387288.png)
